N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride
Description
This compound is a benzothiazole-thiophene hybrid molecule with a dimethylaminoethyl side chain and a nitro substituent on the thiophene ring. Its structural complexity arises from the integration of multiple pharmacophores:
- Nitrothiophene moiety: The 5-nitrothiophene-2-carboxamide unit may enhance electron-deficient properties, influencing redox activity or binding to biological targets .
- Dimethylaminoethyl side chain: This tertiary amine group improves solubility via protonation under physiological conditions and may facilitate interactions with acidic residues in enzymes .
While specific data on its biological activity or pharmacokinetics are unavailable in the provided evidence, its structural analogs (e.g., thiazole-triazole hybrids) demonstrate anticancer and antimicrobial properties .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2.ClH/c1-11-5-6-12(26-4)15-16(11)28-18(19-15)21(10-9-20(2)3)17(23)13-7-8-14(27-13)22(24)25;/h5-8H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUIQHDHLLUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(S3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a benzamide structure with several functional groups, including:
- Dimethylamino group : Enhances lipophilicity and may influence receptor interactions.
- Methoxy and methyl substitutions : Potentially increase biological activity through electronic effects.
- Nitrothiophene moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
Molecular Formula and Weight
- Molecular Formula : C21H26ClN3O2S
- Molecular Weight : Approximately 452.0 g/mol
Inhibition of Histone Deacetylases (HDACs)
Preliminary studies indicate that this compound acts as an inhibitor of histone deacetylases (HDACs) , which play a crucial role in cancer therapy. HDAC inhibitors promote the acetylation of histones, leading to altered gene expression and potential apoptosis in cancer cells. This mechanism has been linked to various cancers, including breast and prostate cancer.
Antimicrobial Activity
Research has shown that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives with increased lipophilicity have demonstrated enhanced antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects , likely due to its ability to modulate neurotransmitter systems. Similar compounds have been reported to exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.
Neuropharmacological Potential
Given the presence of the dimethylamino group, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Study on Anticancer Activity
In a recent study evaluating various synthesized compounds for anticancer activity, N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide showed promising results against the MDA-MB-231 breast cancer cell line with an IC50 value indicating significant cytotoxicity. This suggests that further development could lead to effective cancer therapeutics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques, where each step is carefully controlled to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring the synthesis process .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with derivatives in the evidence, differing primarily in substituents and core heterocycles. Key comparisons include:
Substituent Impact :
- Methoxy and Methyl Groups on Benzothiazole : The 4-methoxy-7-methyl configuration may improve metabolic stability over unsubstituted benzothiazoles by sterically blocking oxidative metabolism .
- Dimethylaminoethyl vs. Diethylaminoethyl: The dimethyl variant offers a smaller steric profile, possibly favoring membrane permeability over the diethyl analog .
ADMET and Physicochemical Properties
- LogP Predictions: The nitro group and dimethylaminoethyl chain likely lower logP compared to diethylamino analogs, improving aqueous solubility .
- Metabolic Stability : The 4-methoxy group on benzothiazole may reduce CYP450-mediated oxidation, as seen in similar methoxy-substituted heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
